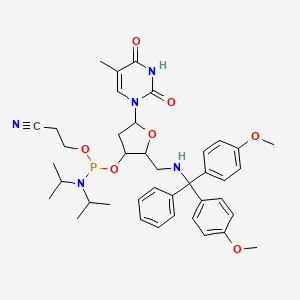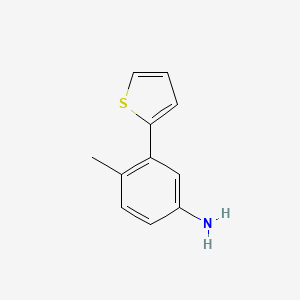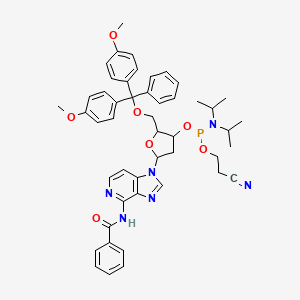
2-(3-(Benzyloxy)propoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzyloxy)propoxy)acetic acid is an organic compound that features a benzyloxy group attached to a propoxy chain, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propoxy)acetic acid typically involves the following steps:
Preparation of Benzyloxypropyl Bromide: This can be achieved by reacting benzyl alcohol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Formation of Benzyloxypropyl Acetate: The benzyloxypropyl bromide is then reacted with sodium acetate in acetic acid to form the benzyloxypropyl acetate.
Hydrolysis: The benzyloxypropyl acetate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)propoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxypropoxyacetic acid derivatives.
Scientific Research Applications
2-(3-(Benzyloxy)propoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)propoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Methoxy)propoxy)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(3-(Ethoxy)propoxy)acetic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(3-(Phenoxy)propoxy)acetic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
2-(3-(Benzyloxy)propoxy)acetic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. The benzyloxy group provides a distinct set of chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can be advantageous in certain applications.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropoxy)acetic acid |
InChI |
InChI=1S/C12H16O4/c13-12(14)10-16-8-4-7-15-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
InChI Key |
VMKRLTSWSPIEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)

![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)


![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)




![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
